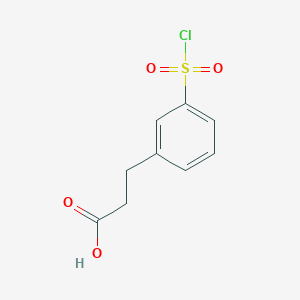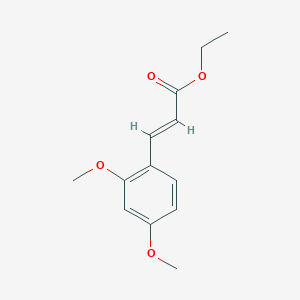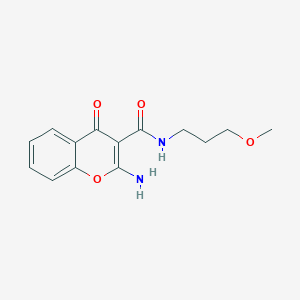
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to the phenyl ring, along with an acrylic acid ethyl ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-ethoxyphenol.
Esterification: The brominated product is then subjected to esterification with acrylic acid and ethanol in the presence of a catalyst such as sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(5-bromo-2-ethoxy-phenyl)-acrylic acid.
Reduction: Formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.
Substitution: Formation of 3-(5-substituted-2-ethoxy-phenyl)-acrylic acid ethyl ester derivatives.
Scientific Research Applications
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzymatic activities or receptor interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxy-phenyl)-acrylic acid ethyl ester
- 3-(5-Chloro-2-ethoxy-phenyl)-acrylic acid ethyl ester
- 3-(5-Bromo-2-ethoxy-phenyl)-propanoic acid ethyl ester
Uniqueness
3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-16-12-7-6-11(14)9-10(12)5-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYWSVWMPFTAK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7884317.png)

![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)



![methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B7884356.png)




